Product packaging for 3,5-Dimethyloxolane-3-carboxylic acid(Cat. No.:)

3,5-Dimethyloxolane-3-carboxylic acid

Cat. No.: B13193105
M. Wt: 144.17 g/mol
InChI Key: LALVTZDHKKYCOS-UHFFFAOYSA-N
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Description

3,5-Dimethyloxolane-3-carboxylic acid is a chiral oxolane derivative of significant interest in synthetic and medicinal chemistry research. This compound serves as a versatile scaffold and building block for the development of novel molecules. Its structure, featuring a carboxylic acid functional group on a substituted oxolane ring, makes it a valuable precursor for synthesizing more complex chemical entities. Researchers can leverage this compound in the exploration of new pharmaceutical agents, agrochemicals, and functional materials. Compounds with similar structural motifs, such as substituted oxolanes and dioxolanes, are increasingly recognized for their utility as bio-based reaction media or intermediates in green chemistry, highlighting the potential of this chemical class in developing sustainable methodologies (Green Chem., 2023, 25, 2790-2799) . The mechanism of action for this compound is highly dependent on its specific application and target system. As a synthetic intermediate, its primary role is to introduce stereochemical complexity and functional group handles into target molecules. Preccaution: This product is intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) before use and adhere to all appropriate safety and handling protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O3 B13193105 3,5-Dimethyloxolane-3-carboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

3,5-dimethyloxolane-3-carboxylic acid

InChI

InChI=1S/C7H12O3/c1-5-3-7(2,4-10-5)6(8)9/h5H,3-4H2,1-2H3,(H,8,9)

InChI Key

LALVTZDHKKYCOS-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CO1)(C)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 3,5 Dimethyloxolane 3 Carboxylic Acid and Analogous Oxolane Carboxylic Acid Scaffolds

Stereoselective and Asymmetric Synthesis Approaches

The precise control of stereochemistry is paramount in synthesizing biologically active molecules. For oxolane scaffolds, this involves the strategic formation of multiple stereocenters within the five-membered ring. Asymmetric synthesis aims to produce enantiomerically enriched products, while diastereoselective methods control the relative configuration of stereocenters.

Enantioselective Catalytic Methods for Oxolane Ring Formation

Enantioselective catalysis provides a powerful route to chiral oxolanes from achiral starting materials. These methods utilize chiral catalysts to create a chiral environment, influencing the reaction pathway to favor one enantiomer over the other.

One prominent strategy is the [3+2] cycloaddition reaction, which efficiently constructs the five-membered ring. nih.gov For instance, chiral Brønsted base-catalyzed (3+2) annulation of donor-acceptor cyclopropanes with aldehydes or ketones can produce 2,3,5-substituted tetrahydrofurans in good to excellent yields and with high enantioselectivity. thieme-connect.com Rhodium-catalyzed reactions of diazo compounds with aldehydes represent another effective approach, proceeding through the formation and subsequent cycloaddition of carbonyl ylides. nih.gov

Organocatalysis has also emerged as a key tool. An efficient asymmetric synthesis of 2,3,4‐trisubstituted tetrahydrofurans has been developed using a tandem iminium−enamine catalysis approach, which facilitates a double Michael addition between γ‐hydroxy‐α,β‐unsaturated carbonyls and enals, yielding products with high enantio‐ and diasteroselectivities. researchgate.net

Below is a table summarizing selected enantioselective catalytic methods for oxolane ring formation.

Table 1: Enantioselective Catalytic Methods for Oxolane Synthesis
Catalyst TypeReactionKey FeaturesReported Enantioselectivity (ee)
Chiral Brønsted Base(3+2) Annulation of cyclopropanes and aldehydesForms 2,3,5-substituted tetrahydrofurans. thieme-connect.comUp to >99% ee thieme-connect.com
Rhodium(II) Carboxylate[3+2] Cycloaddition of a carbonyl ylideGenerated from a diazo compound and an aldehyde. nih.govOften highly stereospecific nih.gov
Chiral Secondary Amine (Organocatalyst)Double Michael AdditionTandem iminium-enamine activation. researchgate.netUp to 98% ee researchgate.net
Copper/Chiral LigandRing expansion of oxetanesReaction with diazoesters to form tetrahydrofurans. nih.govUp to 98% ee nih.gov

Diastereoselective Control in Cyclization Pathways

When multiple stereocenters are formed in a reaction, controlling their relative orientation (diastereoselectivity) is crucial. In oxolane synthesis, cyclization reactions are often designed to favor a specific diastereomer through substrate control, reagent control, or by manipulating reaction conditions.

A key factor influencing diastereoselectivity is the geometry of the precursor molecule, such as the configuration of a double bond in an acyclic starting material. nih.gov For example, the stereochemical outcome of Mead reductive cyclizations of keto-β-lactones to form tetrahydrofurans is highly dependent on the stereochemistry of the β-lactone intermediate. nih.gov

Intramolecular hydrogen bonding can also be a powerful tool for controlling diastereoselectivity. In a palladium-catalyzed tandem oxidative cyclization, the introduction of a hydrogen-bond acceptor in the substrate was shown to enhance diastereoselectivity dramatically, increasing the diastereomeric ratio (dr) from 2:1 to 6:1. nih.gov This control is attributed to the formation of a more rigid transition state stabilized by the hydrogen bond. nih.gov Similarly, highly diastereoselective radical cyclizations have been achieved by controlling the conformations of the radical intermediates involved in the ring-closing step. researchgate.net

Table 2: Examples of Diastereoselective Cyclization Methods
MethodControlling ElementResultReference
Mead Reductive CyclizationSubstrate stereochemistry (keto-β-lactones)Diastereoselective formation of substituted THFs. nih.gov
Pd-Catalyzed Oxidative CyclizationIntramolecular hydrogen bondingIncreased diastereomeric ratio (up to 7:1 dr). nih.gov
Lewis Acid-Mediated SynthesisReaction of α-diazoesters with aldehydesProvides tetrahydrofurans with up to 10:1 dr. nih.gov
Radical CyclizationConformation of radical intermediateCan afford a single diastereomer as the sole product. researchgate.net

Michael Addition Strategies for Substituted Cyclization Precursors

Michael additions, or conjugate additions, are fundamental C-C and C-X (where X is a heteroatom) bond-forming reactions. mdpi.comresearchgate.net In the context of oxolane synthesis, this strategy is employed to construct a key precursor which, upon a subsequent reaction, undergoes cyclization to form the desired ring.

A particularly elegant approach is the double Michael addition, which can form two bonds and set multiple stereocenters in a single cascade process. researchgate.net For example, the reaction between γ-hydroxy-α,β-unsaturated carbonyls and enals, catalyzed by a chiral secondary amine, proceeds via a tandem sequence. First, the enal forms a chiral iminium ion, which undergoes a Michael addition with the hydroxyenone. This is followed by the formation of an enamine, which participates in an intramolecular oxa-Michael addition to close the ring, thereby forming a highly substituted tetrahydrofuran (B95107). researchgate.net

This strategy is highly efficient as it rapidly builds molecular complexity from relatively simple starting materials. The stereochemical outcome is controlled by the chiral organocatalyst, which dictates the facial selectivity of both the intermolecular and intramolecular addition steps. researchgate.net

Palladium-Catalyzed Cyclization and Functionalization Strategies

Palladium catalysis is a versatile and powerful tool in modern organic synthesis, enabling reactions that are often difficult to achieve through other means. divyarasayan.org For the synthesis of oxolane scaffolds, palladium catalysts are used both for the primary ring-forming cyclization and for the subsequent functionalization of the heterocyclic core.

Direct γ-Lactonization of Aliphatic Carboxylic Acids

While not a direct synthesis of oxolane carboxylic acids, the formation of γ-lactones (cyclic esters) is a closely related and highly relevant transformation, as lactones can serve as synthetic precursors to the target scaffolds. A significant advance in this area is the direct palladium-catalyzed γ-lactonization of free aliphatic carboxylic acids. uni-kiel.deacs.orgacs.org This method involves the activation of a typically unreactive C(sp³)–H bond at the γ-position of the carboxylic acid, followed by intramolecular C–O bond formation. uni-kiel.deacs.org

This transformation offers high atom economy by avoiding the need for pre-functionalized starting materials. uni-kiel.de A typical catalytic system consists of a palladium(II) source, such as Pd(OAc)₂, a ligand, and a stoichiometric oxidant. The development of specialized ligands, such as those derived from β-alanine, has been crucial for achieving high efficiency and enabling the functionalization of previously challenging substrates, including those without substitution at the β-position. uni-kiel.deacs.orgchemrxiv.org The reaction is believed to proceed via C–H activation to form a palladacycle intermediate, followed by a key C–O reductive elimination step to furnish the γ-lactone product. acs.org

C–H Activation and Functionalization Regioselectivity

Beyond ring formation, palladium catalysis can be used to directly functionalize the C–H bonds of a pre-formed oxolane ring. nih.govresearchgate.net This "late-stage functionalization" approach is highly valuable for creating analogs of a core structure without having to redesign the entire synthesis. A primary challenge in this area is controlling the regioselectivity—that is, directing the catalyst to activate a specific C–H bond among many similar ones. rsc.orgrsc.org

In tetrahydrofuran, the C–H bonds α to the ring oxygen are the most electronically activated and are often the primary site of functionalization. rsc.org For example, rhodium catalysts have been used for the asymmetric C–H insertion of carbenoids into the α-position of tetrahydrofuran. researchgate.net

For palladium catalysis, directing groups are often employed to achieve regioselectivity at positions other than the α-carbon. nih.govnih.gov A directing group is a functional group within the substrate that coordinates to the metal center, bringing the catalyst into proximity with a specific C–H bond, which is then selectively cleaved and functionalized. nih.gov While methods for C–H functionalization of saturated nitrogen heterocycles are more developed, the principles can be extended to oxolane systems, leveraging the ring oxygen or a tethered group to direct the palladium catalyst to a desired site for C–C, C–O, or C–N bond formation. nih.govnih.gov

Table of Compounds

Table 3: List of Mentioned Chemical Compounds
Compound Name
3,5-Dimethyloxolane-3-carboxylic acid
Oxolane
Tetrahydrofuran
γ-lactone
β-alanine
Palladium(II) acetate (B1210297) (Pd(OAc)₂)

Multi-Component and Cascade Reaction Sequences

The construction of complex heterocyclic systems, including oxolane scaffolds, can be efficiently achieved through sequential reaction strategies that combine cycloaddition and annulation steps. These methods provide a modular approach to building molecular complexity from simpler starting materials.

A prominent example of this strategy involves a two-step sequence beginning with a [3+2] cycloaddition of an azomethine ylide, followed by a (5+n) annulation based on a double SN2 substitution. researchgate.netrsc.org This methodology facilitates the synthesis of various nitrogen- and oxygen-containing heterocycles. rsc.org While this specific example leads to dihydrobenzoxazines and related structures, the underlying principle of sequential cycloadditions and annulations is a powerful tool for accessing diverse heterocyclic cores. researchgate.netrsc.org The hallmark of such reactions is the formation of two or more bonds in a single operation, transforming a simple olefin into a more complex cyclic product. acs.org The versatility of cycloaddition reactions allows for the creation of various ring sizes, including the five-membered oxolane ring, by selecting appropriate reaction partners and conditions. acs.orgnih.gov

Table 1: Key Features of Sequential Cycloaddition/Annulation Strategy

Feature Description Reference
Modularity Allows for the combination of different components to create a diverse library of final products. rsc.org
Efficiency Intermediates can often be used in the subsequent step without extensive purification, saving time and resources. rsc.org
Complexity Rapidly builds complex polycyclic and heterocyclic scaffolds from simple precursors. researchgate.netnih.gov

| Stereocontrol | Diastereoselective cycloadditions can establish specific stereochemical relationships in the final product. | researchgate.net |

One-pot syntheses are highly valued for their operational simplicity and efficiency, as they consolidate multiple reaction steps into a single flask. This approach avoids the isolation of intermediates, which can be time-consuming and lead to product loss.

For instance, the synthesis of 1,2,4-oxadiazoles, another class of heterocycles, has been effectively demonstrated in a one-pot protocol starting directly from carboxylic acids, nitriles, and hydroxylamine. lookchem.com This transformation is often catalyzed by recyclable, bifunctional acid-base organocatalysts that facilitate both the initial O-acylation of an amidoxime (B1450833) intermediate and the subsequent cyclodehydration to form the final heterocycle. lookchem.comresearchgate.net The efficiency of this one-pot method is highlighted by the ease of product purification, which can often be achieved by simple filtration, avoiding complex chromatographic techniques. lookchem.com Such protocols, which start from readily available carboxylic acids, provide a conceptual blueprint for developing similar efficient, one-pot syntheses for oxolane derivatives like this compound.

Green Chemistry Principles in Oxolane Carboxylic Acid Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. This is particularly relevant in the synthesis of fine chemicals and pharmaceutical intermediates, where sustainability and environmental impact are of increasing concern.

The derivatization of the carboxyl group is a common step in modifying molecules like this compound. Traditional methods for forming amides often require stoichiometric activating agents (e.g., carbodiimides) or the conversion of the carboxylic acid to a more reactive form like an acid chloride, processes that suffer from poor atom economy and generate significant waste. orgsyn.orgorgsyn.org

Boric acid has emerged as an inexpensive, readily available, and environmentally benign catalyst for the direct amidation of carboxylic acids and amines. orgsyn.orgthieme-connect.com This method represents a significant advancement in green chemistry, offering high efficiency, particularly when conducted with azeotropic water removal. ucl.ac.uk The reaction has a broad scope and has been successfully applied to the synthesis of medicinally relevant carboxamides, including those derived from poorly nucleophilic amines and sterically hindered substrates. orgsyn.orgorgsyn.orgucl.ac.uk The use of boric acid avoids harsh reagents, improves selectivity, and enhances both atom and step economy, making it a superior alternative for large-scale preparations. orgsyn.org

Table 2: Advantages of Boric Acid Catalyzed Amidation

Advantage Description Reference
Green Catalyst Boric acid is inexpensive, low-toxicity, and readily available. orgsyn.orgthieme-connect.com
Atom & Step Economy Forms amides directly from acids and amines, avoiding intermediate activation steps and minimizing byproducts. orgsyn.orgorgsyn.org
Broad Scope Effective for a wide range of substrates, including those of pharmaceutical interest. orgsyn.orgucl.ac.uk
Scalability Suitable for large-scale industrial applications due to its cost-effectiveness and simple procedure. orgsyn.orgucl.ac.uk

| No Racemization | The reaction conditions are mild enough to prevent epimerization of chiral centers. | orgsyn.orgorgsyn.org |

Visible-light photoredox catalysis has revolutionized synthetic chemistry by enabling the activation of stable functional groups under exceptionally mild conditions. dlut.edu.cn Carboxylic acids, which are abundant and readily available, can be used as radical precursors in these transformations. dlut.edu.cnresearchgate.net This strategy allows for the decarboxylative functionalization of the carboxylic acid group, converting it into a new carbon-carbon or carbon-heteroatom bond. researchgate.net

The process typically involves a photocatalyst that, upon excitation by visible light, engages in a single-electron transfer with the carboxylic acid. This generates a carbon-centered radical after the loss of CO₂, which can then be coupled with a variety of reaction partners. dlut.edu.cnresearchgate.net This methodology has been successfully used for a wide range of transformations, including alkylations, arylations, and the formation of C-O bonds to create ethers. acs.orgnih.gov The use of light as a traceless reagent and the mild, often room-temperature, reaction conditions make photoredox catalysis a powerful green tool for modifying complex molecules. dlut.edu.cnacs.org

Table 3: Examples of Photoredox Decarboxylative Transformations

Transformation Type Description Reference
C–C Bond Formation Coupling of alkyl carboxylic acids with vinyl halides or other carbon-based coupling partners. dlut.edu.cn
C–O Bond Formation Direct etherification by coupling carboxylic acids with alcohols via a radical-polar crossover mechanism. acs.org
C–N Bond Formation Alkylation of nitrogen nucleophiles such as azoles and sulfonamides. nih.gov

| Reduction | Decarboxylative reduction of α-amino acids and α-hydroxy acids to access valuable amine scaffolds. | acs.org |

Flow Chemistry Applications in Oxolane Carboxylic Acid Production

Flow chemistry, or continuous manufacturing, offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and straightforward scalability. amt.ukwiley-vch.de By performing reactions in a continuous stream through a reactor, issues associated with heat transfer, mass transfer, and the handling of hazardous reagents are significantly mitigated. amt.ukwiley-vch.de

The synthesis of carboxylic acids and their derivatives is well-suited to flow chemistry. For example, the carboxylation of organometallic reagents with CO₂ gas can be performed safely and efficiently using specialized tube-in-tube gas-permeable membrane reactors. durham.ac.uk This setup allows for excellent control over gas-liquid mixing, leading to high conversions and purity. durham.ac.uk Furthermore, multi-step syntheses of active pharmaceutical ingredients (APIs) and other complex molecules can be "telescoped" into a single continuous stream, integrating synthesis, workup, and purification. amt.ukdurham.ac.uk This approach dramatically reduces production time and facility footprint. researchgate.net The inherent safety of using small reactor volumes makes flow chemistry particularly advantageous for highly exothermic or hazardous reactions, enabling processes that are difficult or dangerous to scale up in batch mode. amt.ukwiley-vch.de

Table 4: Comparison of Batch vs. Flow Chemistry for Synthesis

Parameter Batch Processing Flow Chemistry Reference
Heat Transfer Limited by surface-area-to-volume ratio; difficult to control on a large scale. Excellent; high surface-area-to-volume ratio allows for precise temperature control. wiley-vch.de
Mass Transfer Can be inefficient, especially for multiphasic reactions (e.g., gas-liquid). Highly efficient due to small diffusion distances and effective mixing. amt.ukdurham.ac.uk
Safety Large volumes of hazardous materials; risk of thermal runaway. Small reactor volumes minimize risk; hazardous intermediates are generated and consumed in situ. wiley-vch.dedurham.ac.uk
Scalability "Scaling up" is challenging and often requires re-optimization. "Scaling out" by running longer or in parallel; process is more predictable. amt.ukdurham.ac.uk

| Automation | More complex to automate fully. | Readily integrated with online monitoring and automated control systems. | researchgate.net |

Advanced Spectroscopic and Structural Elucidation of 3,5 Dimethyloxolane 3 Carboxylic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution NMR spectroscopy is the cornerstone for determining the constitution and stereochemistry of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of the atomic connectivity and spatial relationships within 3,5-Dimethyloxolane-3-carboxylic acid.

One-dimensional ¹H and ¹³C NMR spectra offer initial insights into the chemical environment of the protons and carbons, respectively. The number of signals, their chemical shifts, integration (for ¹H), and multiplicities provide crucial preliminary data.

Predicted ¹H and ¹³C NMR Data:

Due to the presence of two stereocenters (at C3 and C5), this compound can exist as different stereoisomers. The precise chemical shifts would be dependent on the relative stereochemistry (cis/trans). The following table presents a hypothetical set of chemical shifts for one possible isomer.

Atom No.Predicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1 (CH₃ at C5)~1.2 (d)~21.0
2 (CH₂ at C2)~3.8-4.2 (m)~70.0
3 (C-COOH)-~85.0
4 (CH₂ at C4)~1.8-2.2 (m)~40.0
5 (CH at C5)~4.0-4.4 (m)~75.0
6 (CH₃ at C3)~1.5 (s)~25.0
7 (COOH)~10-12 (br s)~175.0

2D NMR Correlation Analysis:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be expected between the protons on C2 and C4, and between the C5 proton and the methyl protons at C5.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum directly correlates each proton to its attached carbon, confirming the assignments made from the 1D spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most powerful tool for determining the stereochemistry. The spatial proximity of protons is revealed through cross-peaks. For example, the presence or absence of a NOESY correlation between the methyl protons at C3 and the methyl protons at C5 would help to establish their relative cis or trans orientation.

Solid-state NMR (ssNMR) provides information about the structure and dynamics of molecules in the solid state. For this compound, ssNMR would be valuable in identifying different crystalline forms (polymorphs). Polymorphism can significantly impact the physical properties of a compound. Furthermore, ssNMR is a powerful technique to study proton transfer dynamics within the hydrogen-bonded networks that are characteristic of carboxylic acids in the solid state.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise bond lengths, bond angles, and the absolute stereochemistry.

In the solid state, carboxylic acids are known to form predictable hydrogen-bonding patterns, referred to as supramolecular synthons. The most common of these is the catemeric chain synthon, where the carboxylic acid groups of adjacent molecules form a head-to-tail hydrogen-bonded chain. Another possibility is the formation of a dimeric synthon, where two carboxylic acid groups form a cyclic hydrogen-bonded pair. The specific synthon adopted by this compound would depend on steric factors and other potential intermolecular interactions involving the oxolane oxygen. The crystal packing would be further influenced by weaker van der Waals interactions.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Confirmation and Interaction Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their local environment.

Characteristic Vibrational Frequencies:

Functional GroupVibrational ModePredicted FT-IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
O-H (Carboxylic Acid)Stretching3300-2500 (broad)Weak
C-H (Alkyl)Stretching2980-2850Strong
C=O (Carboxylic Acid)Stretching1760-1690Strong
C-O (Ether)Stretching1150-1085Moderate
C-O (Carboxylic Acid)Stretching1320-1210Moderate

The broadness of the O-H stretching band in the FT-IR spectrum is a hallmark of the hydrogen-bonded nature of the carboxylic acid group. The C=O stretching frequency can provide insights into the strength of the hydrogen bonding; stronger hydrogen bonds typically lead to a lower C=O stretching frequency. Raman spectroscopy would be particularly useful for observing the non-polar C-C and C-H vibrations of the molecular skeleton.

Advanced Mass Spectrometry for Molecular Ion Analysis and Fragmentation Patterns

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of a compound, which allows for the determination of its elemental composition. The fragmentation pattern observed in the mass spectrum provides valuable structural information.

Predicted Fragmentation Pathways:

Upon ionization, the molecular ion of this compound would likely undergo fragmentation through several characteristic pathways:

Loss of the carboxylic acid group: A prominent fragmentation would be the loss of the COOH radical (45 Da) or the neutral CO₂ molecule (44 Da) after rearrangement.

Cleavage of the oxolane ring: The tetrahydrofuran (B95107) ring can undergo alpha-cleavage adjacent to the oxygen atom or ring-opening followed by further fragmentation.

Loss of methyl groups: The loss of a methyl radical (15 Da) from either the C3 or C5 position is also a probable fragmentation pathway.

By analyzing the masses of the fragment ions, the connectivity of the molecule can be pieced together, corroborating the information obtained from NMR spectroscopy.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination

Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable tools for the stereochemical analysis of chiral molecules such as this compound. These methods are predicated on the differential interaction of chiral substances with left- and right-circularly polarized light, providing critical information on the absolute configuration and enantiomeric purity of a sample. numberanalytics.com

Circular Dichroism measures the difference in absorption between left- and right-circularly polarized light by a chiral molecule as a function of wavelength. creative-biostructure.com This differential absorption (ΔA) is non-zero only for chiral molecules within the wavelength range of their chromophore absorption. numberanalytics.com For this compound, the carboxylic acid group acts as the primary chromophore. The resulting CD spectrum is a plot of this difference, typically expressed as molar ellipticity ([θ]), against wavelength. Enantiomers of a chiral compound produce mirror-image CD spectra. nih.gov Consequently, a racemic mixture, containing equal amounts of both enantiomers, will exhibit no CD signal. nih.gov The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample, making it a powerful quantitative tool. acs.org

Optical Rotatory Dispersion is the measurement of the change in the angle of rotation of plane-polarized light as a function of wavelength. creative-biostructure.combiologic.net This phenomenon, known as optical activity, is also a characteristic feature of chiral molecules. An ORD spectrum plots the specific rotation [α] against wavelength. slideshare.net In regions where the molecule absorbs light, the ORD curve will show a characteristic peak and trough, a phenomenon known as the Cotton effect. amrita.edu The shape and sign of the Cotton effect are specific to a particular enantiomer, with the opposing enantiomer displaying a mirror-image curve. amrita.edu Similar to CD, the magnitude of the optical rotation at a specific wavelength is proportional to the concentration of the chiral substance and its enantiomeric purity. slideshare.net

The determination of enantiomeric excess for this compound involves creating a calibration curve from samples of known enantiomeric composition. By measuring the CD signal intensity (molar ellipticity) at a wavelength of maximum difference (λmax) or the specific rotation at a suitable wavelength for a series of standards, a linear relationship between the chiroptical response and the enantiomeric excess can be established. nih.gov The measurement of an unknown sample can then be compared to this calibration curve to accurately determine its enantiomeric excess.

For carboxylic acids that lack strong chromophores or exhibit weak CD signals, derivatization or the use of auxiliary reagents may be necessary. For instance, complexation with an achiral metal host, such as a copper(II) complex, can induce a strong CD signal (known as exciton-coupled circular dichroism, ECCD), which can then be used for analysis. nih.govnih.gov This "mix-and-measure" approach simplifies the process and enhances the sensitivity of the ee determination. nih.gov

Detailed Research Findings

While specific experimental chiroptical data for this compound is not extensively published, the principles of CD and ORD spectroscopy allow for a clear, illustrative projection of expected findings. The following data is hypothetical and serves to demonstrate the application of these techniques for the enantiomeric excess determination of this compound.

The analysis would begin by obtaining the CD and ORD spectra for the pure enantiomers, for instance, (R)-3,5-Dimethyloxolane-3-carboxylic acid and (S)-3,5-Dimethyloxolane-3-carboxylic acid. The carboxylic acid chromophore is expected to exhibit a Cotton effect in the region of its n→π* transition.

Hypothetical Circular Dichroism Data for Pure Enantiomers

The CD spectrum for the (R)-enantiomer might show a positive Cotton effect, while the (S)-enantiomer would exhibit a negative Cotton effect of equal magnitude.

EnantiomerWavelength of Maximum Ellipticity (λmax)Molar Ellipticity [θ] (deg·cm²/dmol)
(R)-3,5-Dimethyloxolane-3-carboxylic acid215 nm+4500
(S)-3,5-Dimethyloxolane-3-carboxylic acid215 nm-4500

Hypothetical Optical Rotatory Dispersion Data for Pure Enantiomers

Similarly, the ORD spectra would be mirror images, showing opposite signs for the Cotton effect.

EnantiomerPeak WavelengthTrough WavelengthSpecific Rotation at 589 nm [α]D
(R)-3,5-Dimethyloxolane-3-carboxylic acid225 nm205 nm+35.0°
(S)-3,5-Dimethyloxolane-3-carboxylic acid205 nm225 nm-35.0°

Using these pure enantiomers, a series of calibration standards with varying enantiomeric excess would be prepared. The CD signal at the λmax (215 nm in this hypothetical case) would then be measured for each standard.

Hypothetical Calibration Data for Enantiomeric Excess Determination via CD Spectroscopy

SampleEnantiomeric Excess (ee) of (R)-enantiomerMeasured Ellipticity at 215 nm (millidegrees)
1100%+25.0
275%+18.75
350%+12.5
425%+6.25
50% (Racemic)0.0
6-25%-6.25
7-50%-12.5
8-75%-18.75
9-100%-25.0

Plotting the measured ellipticity against the enantiomeric excess would yield a linear calibration curve. An unknown sample of this compound could then be measured under the same conditions. For example, if the unknown sample provided a measured ellipticity of +15.0 millidegrees, its enantiomeric excess would be determined to be 60% in favor of the (R)-enantiomer by using the calibration curve. This methodology provides a rapid, accurate, and non-destructive means of quantifying the enantiomeric purity of this compound.

Theoretical and Computational Investigations of 3,5 Dimethyloxolane 3 Carboxylic Acid and Analogues

Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Bonding Characteristics

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. nih.gov This analysis involves locating critical points in the electron density, such as bond critical points (BCPs), which indicate the presence of a chemical bond. researchgate.net

By analyzing the properties of the electron density at these BCPs (e.g., the density itself, its Laplacian, and the energy densities), one can characterize the nature of the chemical bonds. For instance, the sign of the Laplacian of the electron density can distinguish between shared-shell (covalent) and closed-shell (ionic or van der Waals) interactions. QTAIM is particularly useful for analyzing weak interactions like hydrogen bonds, providing quantitative measures of their strength and nature. nih.gov

Conformational Analysis and Energy Minima Calculations

Molecules with rotatable single bonds, like 3,5-Dimethyloxolane-3-carboxylic acid, can exist in multiple three-dimensional arrangements called conformations. Conformational analysis aims to identify the most stable conformers (those corresponding to energy minima on the potential energy surface) and to determine the energy barriers between them. nih.govnih.gov

Reaction Mechanism Elucidation via Computational Transition State Modeling

Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions. mit.edu By modeling the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states. The transition state is a high-energy, fleeting structure that represents the point of no return in a reaction. mit.edu

For reactions involving this compound, such as its synthesis or subsequent transformations, transition state modeling could provide invaluable insights. Techniques based on quantum chemistry can calculate the structures and energies of transition states, allowing for the determination of activation energies and reaction rates. mit.edu This information helps in understanding reaction pathways and predicting how changes in reaction conditions or molecular structure might affect the outcome.

Reaction Free Energy Profiles

Reaction free energy profiles are crucial for understanding the feasibility and mechanism of a chemical transformation. These profiles map the change in Gibbs free energy as reactants are converted into products through transition states. Density Functional Theory (DFT) is a commonly used method to compute these profiles. researchgate.netnih.gov For analogues of this compound, a key reaction of interest is the intramolecular ring-opening, where the carboxylic acid group could potentially catalyze the cleavage of the oxolane ring to form a lactone. ic.ac.ukacs.org

Computational studies on similar oxetane-carboxylic acids have shown that an uncatalyzed intramolecular rearrangement has a very high activation free energy barrier (ΔG‡), suggesting it is unlikely to occur thermally. ic.ac.uk For instance, a concerted mechanism involving proton transfer from the carboxylic acid to the oxetane (B1205548) oxygen followed by an SN2 displacement was calculated to have a free energy barrier of approximately 50 kcal/mol. ic.ac.uk However, the presence of a catalyst, or even autocatalysis by a second molecule of the acid, can significantly lower this barrier. ic.ac.uk

Investigations into the ring-opening of other cyclic ethers, such as epoxides and aziridines, by nucleophiles also provide insight. The activation energy for these SN2 reactions is highly dependent on the nature of the heterocycle. nih.gov For the ring-opening of tetrahydrofuran (B95107) (THF) itself, assisted by Frustrated Lewis Pairs (FLPs), DFT calculations show that the free activation energy is sensitive to the elements used in the FLP. nih.gov For an Al/P-based FLP, the activation barrier was computed to be 29.6 kcal/mol. nih.gov These findings suggest that the reaction free energy profile for any transformation of this compound would be highly dependent on the specific reaction conditions and catalytic species present.

Analogue/Reaction SystemComputational MethodSolventActivation Free Energy (ΔG‡) (kcal/mol)
Oxetane-Carboxylic Acid Isomerization (uncatalyzed)ωB97XD/Def2-TZVPPChloroform (SCRF)49.9 ic.ac.uk
Oxetane-Carboxylic Acid Isomerization (dimer autocatalysis)ωB97XD/Def2-SVPP-49.0 ic.ac.uk
Epoxide Ring-Opening (by AcO⁻)ZORA-OLYP/QZ4PGas Phase16.6 nih.gov
Epoxide Ring-Opening (by AcO⁻)ZORA-OLYP/QZ4PWater31.5 nih.gov
THF Ring-Opening (by Al/P FLP)B3LYP-D3(BJ)/def2-TZVP-29.6 nih.gov

Prediction of Spectroscopic Parameters (e.g., GIAO NMR Shieldings, UV/Vis Absorption)

Computational methods are routinely used to predict spectroscopic parameters, which aids in structure elucidation and characterization.

GIAO NMR Shieldings: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. imist.manih.gov The method calculates the isotropic magnetic shielding tensors for each nucleus, which are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). nih.gov The accuracy of GIAO/DFT calculations depends on the choice of the functional and basis set. nih.govconicet.gov.ar Studies on various heterocyclic compounds have demonstrated excellent correlation between theoretically calculated and experimentally observed ¹H and ¹³C chemical shifts, often with R² values greater than 0.9. imist.mamdpi.com For this compound, this method could predict the chemical shifts for its unique set of protons and carbons, helping to confirm its structure.

Compound TypeNucleusComputational MethodCorrelation (Calculated vs. Experimental)
Hexahydroindoles¹H & ¹³CGIAO/B3LYP/6-311G(d)R² > 0.90 imist.ma
1,2,4-triazol-5-one Derivatives¹HGIAO/B3LYP/6-311G(d,p)R² = 0.989 mdpi.com
1,2,4-triazol-5-one Derivatives¹³CGIAO/B3LYP/6-311G(d,p)R² = 0.998 mdpi.com
Pyrazol-5-amine Derivative¹³CGIAO/M06-2X/TZVPR² = 0.999 nih.gov

UV/Vis Absorption: The prediction of electronic absorption spectra (UV/Vis) is typically performed using Time-Dependent Density Functional Theory (TD-DFT). nih.govmdpi.comrsc.org This method calculates the excitation energies from the ground state to various excited states, which correspond to the absorption maxima (λmax). The accuracy of TD-DFT predictions is highly influenced by the choice of functional and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). nih.govmdpi.comnih.gov For molecules like this compound, which contains chromophores such as the carbonyl group, TD-DFT can predict the λmax values associated with electronic transitions, such as n → π* transitions. Studies on other heterocyclic systems like oxazine (B8389632) dyes show that TD-DFT can reproduce experimental λmax values with an error of less than 0.1 eV when solvent effects are included. nih.govnih.gov

Compound ClassComputational MethodSolvent ModelMean Absolute Error in λmax
Oxazine DyesTD-DFT (various functionals)SMD< 0.1 eV nih.govnih.gov
TetrahydroquinolinesTD-DFT (B3LYP/6-31+G(d,p))PCMGood correlation with experiment rsc.org
Viologen Salts (CT bands)TD-DFT (M06-2X/6-31+G(d,p))PCM35.2 nm (systematic underestimation) mdpi.com

Thermodynamic and Kinetic Parameter Computations for Cyclic Ether Degradation

Understanding the thermal stability and degradation pathways of this compound requires the computation of thermodynamic and kinetic parameters. The degradation of cyclic ethers often initiates with ring-opening. arxiv.org

Kinetic Parameters: The primary kinetic parameters governing a reaction rate are the activation energy (Ea) and the pre-exponential factor (A), as described by the Arrhenius equation. jeeadv.ac.in Computationally, the activation energy corresponds to the height of the free energy barrier (ΔG‡) on the reaction profile. arxiv.org For the cyclization of hydroperoxyalkyl radicals to form substituted cyclic ethers (the reverse of a potential degradation pathway), DFT and CBS methods have been used to calculate barrier heights. researchgate.netacs.org For example, the B3LYP method is known to underestimate barrier heights for peroxide-related reactions by up to 8 kcal/mol. researchgate.netacs.org More accurate methods are therefore necessary. Kinetic analysis of thermal degradation data can also be performed using model-free isoconversional methods (e.g., Kissinger-Akahira-Sunose, Flynn-Wall-Ozawa) applied to theoretical or experimental data to determine kinetic parameters across the degradation process. nih.govmdpi.com

ReactionComputational MethodParameterCalculated Value (kcal/mol)
Cyclobutane → Tetramethylene biradicalCBS-QB3ΔG‡ (298K)60.7 arxiv.org
Cyclobutane → Tetramethylene biradicalCBS-QB3ΔH‡ (298K)62.7 arxiv.org
Cyclopentane → Pentamethylene biradicalCBS-QB3ΔH‡ (298K)55.1 arxiv.org
Cyclization of QOOH to Oxetane + OHCBS-QB3ΔHrxn (298K)-37.4 acs.org
Cyclization of QOOH to Tetrahydrofuran + OHCBS-QB3ΔHrxn (298K)-46.0 acs.org

Derivatives and Analogues of 3,5 Dimethyloxolane 3 Carboxylic Acid in Complex Chemical Synthesis

Synthesis of Substituted Oxolane-Carboxylic Acid Isomers (e.g., 2,5-dimethyloxolane-3-carboxylic acid, 4,4-dimethyloxolane-3-carboxylic acid, 5,5-dimethyloxolane-3-carboxylic acid)

The synthesis of substituted oxolane-carboxylic acids can be approached through various strategies, often tailored to the specific substitution pattern on the heterocyclic ring.

2,5-Disubstituted Isomers: The synthesis of 2,5-dimethyloxolane-3-carboxylic acid can be envisioned via the hydrogenation of a corresponding furan (B31954) precursor. For instance, 2,5-dimethylfuran-3-carboxylic acid esters can be prepared through the condensation of α-acetoxypropionaldehyde with methyl acetoacetate. acs.orgd-nb.info Subsequent catalytic hydrogenation of the furan ring, a well-established method for producing tetrahydrofuran (B95107) derivatives, would yield the desired saturated oxolane structure. organic-chemistry.org

4,4-Disubstituted Isomers: Chiral 4,4-dimethyltetrahydrofuran building blocks have been synthesized from pantolactone, a readily available starting material from the chiral pool. organic-chemistry.org This approach provides access to functionalized 4,4-dimethyl oxolanes that could be further elaborated to introduce a carboxylic acid group at the C3 position, yielding compounds such as (S)-4,4-Dimethyltetrahydrofuran-3-carboxylic Acid. organic-chemistry.orgnih.gov

5,5-Disubstituted Isomers: The synthesis of 5,5-disubstituted oxolane-3-carboxylic acids can be approached from γ-lactones. For example, the synthesis of related 5,5-diphenyltetrahydrofuran derivatives has been achieved starting from 5-oxo-2,2-diphenyltetrahydrofuran-3-carboxylic acid. google.com An analogous pathway could be employed for the 5,5-dimethyl variant, likely involving cyclization strategies from appropriately substituted acyclic precursors.

Transformation into Pyrrolidine- and Pyrazole-Containing Heterocycles

The oxolane ring can be converted into other important five-membered heterocycles, namely pyrrolidines and pyrazoles, through ring-opening and subsequent recyclization reactions.

Pyrrolidine (B122466) Synthesis: The transformation of tetrahydrofuran into pyrrolidine can be achieved over synthetic zeolite catalysts, demonstrating the feasibility of converting the oxygen-containing ring to its nitrogen analogue. mdpi.com For an oxolane-carboxylic acid, a plausible synthetic route involves a reductive amination sequence. This could proceed via an initial ring-opening to a linear γ-hydroxy aldehyde or ketone, followed by reaction with an amine and a reducing agent to form the pyrrolidine ring. Catalytic reductive amination of carboxylic acids themselves is also a known transformation that can be applied to a wide range of substrates. organic-chemistry.orgnih.gov

Pyrazole (B372694) Synthesis: The synthesis of pyrazoles typically involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). nih.govmdpi.comrsc.orgnih.govresearchgate.netresearchgate.net An oxolane-3-carboxylic acid can be considered a precursor to the necessary 1,3-dicarbonyl synthon. A potential pathway involves the oxidation of the oxolane ring to a γ-lactone bearing a carboxylic acid group, such as γ-butyrolactone-γ-carboxylic acid. orgsyn.org Such lactones can then react with hydrazine derivatives to undergo ring-opening and cyclization to form the pyrazole ring. researchgate.net This transformation provides a valuable link between the oxolane and pyrazole families of heterocycles.

Preparation of Macrocyclic and Oligomeric Structures Incorporating the Oxolane Carboxylic Acid Moiety

The structural features of oxolane carboxylic acids lend themselves to the synthesis of larger, more complex structures like oligomers, polymers, and macrocycles.

Oligomers and Polyesters: One of the primary methods for generating polymeric structures from cyclic ethers is cationic ring-opening polymerization (ROP). researchgate.netscienceinfo.comrsc.org In the presence of an acid catalyst, the ether oxygen of the oxolane ring can initiate polymerization, leading to the formation of polyether chains. When a carboxylic acid functionality is present on the monomer, it can participate in subsequent esterification reactions, leading to the formation of complex polyesters. Alternatively, functional polyesters can be synthesized through the ring-opening polymerization of functional lactones, which can be derived from oxolane carboxylic acids. mdpi.comnih.govnih.gov

Macrocycles: Macrocyclization reactions are critical in the synthesis of many complex natural products and drug candidates. nih.gov A common strategy is macrolactonization, the intramolecular esterification of a linear hydroxy acid. nih.govgoogle.comgoogle.com An oxolane carboxylic acid can serve as a latent hydroxy acid. A synthetic strategy could involve the selective ring-opening of the oxolane moiety to unmask a distal hydroxyl group. Under high-dilution conditions, this linear precursor could then undergo an intramolecular condensation, promoted by reagents such as 2,4,6-trichlorobenzoyl chloride (Yamaguchi conditions) or dicyclohexylcarbodiimide (B1669883) (DCC), to form a macrocyclic lactone incorporating the original carbon skeleton. nih.gov

Synthesis of Advanced Synthetic Intermediates

Substituted oxolanes are highly valuable chiral building blocks in the total synthesis of complex natural products, particularly marine macrolides and polyketides. nih.govmuni.cznih.govresearchgate.net The tetrahydrofuran motif, often with specific stereochemistry, is crucial for the biological activity of these compounds.

Design and Synthesis of Functionalized Oxolane-Carboxylic Acid Esters and Amides

The carboxylic acid group is a versatile functional handle that can be readily converted into a wide array of derivatives, most commonly esters and amides. The tertiary nature of the carboxyl group in 3,5-dimethyloxolane-3-carboxylic acid may present steric hindrance, necessitating the use of specific and robust reaction conditions.

Ester Synthesis: The formation of esters from tertiary carboxylic acids can be challenging under traditional Fischer esterification conditions due to the risk of elimination reactions with certain alcohols (e.g., t-BuOH). nih.govorganic-chemistry.org A milder and highly effective alternative is the Steglich esterification, which uses a carbodiimide (B86325) coupling reagent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgwikipedia.orgrsc.orgcommonorganicchemistry.com This method proceeds under neutral conditions at room temperature and is well-suited for sterically demanding substrates. organic-chemistry.orgwikipedia.orgrsc.org

Amide Synthesis: Amide bond formation is one of the most frequently performed reactions in medicinal chemistry. mychemblog.com For sterically hindered acids, direct condensation with amines is often slow and inefficient. The use of powerful coupling reagents is required to activate the carboxylic acid. Phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU, COMU®) are highly effective for coupling sterically hindered substrates and electron-deficient amines. rsc.orgmychemblog.comacs.orgwikipedia.orgnih.govresearchgate.net These reagents convert the carboxylic acid into a highly reactive activated ester in situ, which then readily reacts with the amine to form the desired amide bond in high yield, often minimizing side reactions and racemization. acs.orgwikipedia.org

The following table summarizes various reagents used for these transformations.

TransformationReagent(s)Typical ConditionsNotesReference(s)
EsterificationDCC or EDC, DMAPCH₂Cl₂, Room TemperatureSteglich Esterification; mild conditions, suitable for acid-labile and sterically hindered substrates. organic-chemistry.orgwikipedia.orgrsc.org
EsterificationAlcohol, H₂SO₄ or TsOHExcess alcohol (solvent), HeatFischer Esterification; equilibrium process, best for primary/secondary alcohols. nih.gov
Amide FormationHATU, DIPEA or Et₃NDMF or CH₃CN, Room TemperatureHighly efficient for hindered acids and peptides; fast reaction rates. mychemblog.comwikipedia.orgresearchgate.net
Amide FormationPyBOP, DIPEADMF, Room TemperaturePhosphonium salt reagent, good alternative to HATU. acs.org
Amide FormationEDC, HOBt, DMAPCH₃CN, Room TemperatureEffective for electron-deficient amines and functionalized acids. nih.gov

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